Olaparib-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

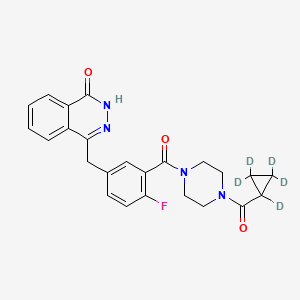

Olaparib-d5 is a deuterated form of Olaparib, a poly (ADP-ribose) polymerase (PARP) inhibitor. Olaparib is primarily used in the treatment of cancers, including ovarian, breast, pancreatic, and prostate cancers, particularly those associated with BRCA mutations . The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Olaparib.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Olaparib-d5 involves the incorporation of deuterium atoms into the Olaparib molecule. The process typically starts with the preparation of deuterated intermediates, which are then used in the synthesis of this compound. One common method involves the use of deuterated solvents and reagents in the reaction steps to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of specialized equipment to handle deuterated compounds and ensure the purity and consistency of the final product. The production process is optimized to maximize yield and minimize the use of toxic reagents .

Analyse Chemischer Reaktionen

Types of Reactions

Olaparib-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups in this compound.

Substitution: Substitution reactions involve the replacement of specific atoms or groups in the molecule with other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of halogenating agents and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deuterated alcohols .

Wissenschaftliche Forschungsanwendungen

Olaparib-d5 is widely used in scientific research to study the pharmacokinetics, metabolism, and mechanism of action of Olaparib. Its applications include:

Chemistry: Used as a reference standard in analytical chemistry to study the stability and degradation of Olaparib.

Biology: Employed in cellular and molecular biology studies to investigate the effects of Olaparib on DNA repair mechanisms.

Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Olaparib in the body.

Industry: Utilized in the development of new formulations and delivery systems for Olaparib

Wirkmechanismus

Olaparib-d5, like Olaparib, inhibits the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in the repair of single-strand breaks in DNA. By inhibiting PARP, this compound induces synthetic lethality in cancer cells with deficient homologous recombination repair mechanisms, such as those with BRCA mutations. This leads to the accumulation of DNA damage and ultimately cell death .

Vergleich Mit ähnlichen Verbindungen

Olaparib-d5 is compared with other PARP inhibitors such as Rucaparib, Niraparib, and Talazoparib. While all these compounds inhibit PARP, this compound is unique due to its deuterated form, which provides advantages in pharmacokinetic studies.

List of Similar Compounds

- Rucaparib

- Niraparib

- Talazoparib

Biologische Aktivität

Olaparib-d5, a deuterated form of the well-known PARP inhibitor Olaparib, is primarily utilized in the context of cancer treatment, particularly for tumors with defective DNA repair mechanisms. This compound is significant in the realm of targeted therapies, especially for cancers associated with BRCA1 and BRCA2 mutations. The biological activity of this compound is closely linked to its mechanism of action, pharmacodynamics, and clinical efficacy as demonstrated in various studies.

This compound functions by inhibiting the enzyme poly(ADP-ribose) polymerase (PARP), which plays a crucial role in the repair of single-strand DNA breaks. By blocking PARP activity, this compound leads to the accumulation of DNA damage in cells that rely on homologous recombination (HR) for repair, particularly those with BRCA mutations. This results in synthetic lethality , where cancer cells with compromised DNA repair mechanisms are selectively killed while sparing normal cells.

Key Features:

- Target Enzymes: PARP1 and PARP2

- IC50 Values:

- PARP1: 1 nM

- PARP2: 5 nM

- Selectivity: Higher sensitivity in BRCA-deficient cell lines compared to proficient ones .

Clinical Studies

This compound has been evaluated in various clinical settings, particularly focusing on its effectiveness in patients with specific genetic backgrounds. Below are some notable findings:

Pharmacodynamics

The biological activity of this compound is characterized by its ability to increase DNA damage selectively in cancer cells lacking functional BRCA proteins. This effect is enhanced when combined with other treatments, such as chemotherapeutics that induce additional DNA damage.

- Combination Therapies: Studies suggest that combining Olaparib with agents like CDK inhibitors can hyperactivate non-homologous end joining (NHEJ), further destabilizing the genome and promoting cell death .

Case Report: Metastatic Lung Adenocarcinoma

A significant case involved a 64-year-old male patient with metastatic lung adenocarcinoma harboring a somatic BRCA2 pathogenic variant. After receiving Olaparib, he exhibited a notable clinical and radiological response, demonstrating the potential effectiveness of this compound in treating non-ovarian malignancies associated with BRCA mutations .

SOLO1 Trial Findings

In the SOLO1 trial, maintenance therapy with Olaparib significantly improved PFS for patients with newly diagnosed advanced ovarian cancer compared to placebo. The results indicated a reduced risk of disease progression or death by up to 69% in certain subgroups .

Eigenschaften

IUPAC Name |

4-[[4-fluoro-3-[4-(1,2,2,3,3-pentadeuteriocyclopropanecarbonyl)piperazine-1-carbonyl]phenyl]methyl]-2H-phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23FN4O3/c25-20-8-5-15(14-21-17-3-1-2-4-18(17)22(30)27-26-21)13-19(20)24(32)29-11-9-28(10-12-29)23(31)16-6-7-16/h1-5,8,13,16H,6-7,9-12,14H2,(H,27,30)/i6D2,7D2,16D |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDLYAMZZIXQODN-UPHFDSBSSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C1([2H])C(=O)N2CCN(CC2)C(=O)C3=C(C=CC(=C3)CC4=NNC(=O)C5=CC=CC=C54)F)([2H])[2H])[2H] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23FN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.